molecular formula C17H15N3O2S2 B2416557 N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206991-31-2

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Cat. No.: B2416557
CAS No.: 1206991-31-2
M. Wt: 357.45
InChI Key: HNROOHQJIVZCGP-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that incorporates thiophene heterocycles and a urea linkage within an acetamide framework. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel small-molecule inhibitors. Thiophene-based analogues are extensively investigated for their diverse biological activities, which can include antimicrobial and antioxidant effects . Furthermore, the acetamide functional group is a common pharmacophore found in compounds studied as inhibitors for various enzymatic targets, such as carbonic anhydrases and viral replication processes . The presence of the urea moiety can contribute to forming critical hydrogen bonds within the active site of a target protein, potentially enhancing binding affinity and selectivity. This compound is well-suited for research programs focused on lead optimization and structure-activity relationship (SAR) studies, especially in the exploration of new anticancer, antimicrobial, or antiviral agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-thiophen-3-yl-2-(thiophen-2-ylcarbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-11(21)18-14-5-4-12(13-6-8-23-10-13)9-15(14)19-17(22)20-16-3-2-7-24-16/h2-10H,1H3,(H,18,21)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNROOHQJIVZCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiophene with isocyanate to form a thiophen-2-ylurea intermediate. This intermediate is then coupled with 4-(thiophen-3-yl)phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea or acetamide functionalities.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. In a study evaluating various thiophene derivatives, including those similar to N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The compounds demonstrated inhibition rates ranging from 40% to 86% against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties
The antioxidant activity of thiophene derivatives has also been investigated. For instance, compounds with similar structural motifs have shown substantial inhibition of lipid peroxidation, indicating their potential as therapeutic agents in oxidative stress-related diseases . The antioxidant properties are often assessed using assays like the ABTS method, which measures the ability of compounds to scavenge free radicals.

Materials Science

Organic Electronics
this compound is explored for its utility in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the thiophene rings contribute to enhanced charge transport characteristics, making these compounds suitable for applications in organic photovoltaic devices .

Polymer Chemistry
In polymer science, thiophene-based compounds serve as building blocks for synthesizing conductive polymers. These polymers find applications in flexible electronics, sensors, and energy storage devices due to their tunable electronic properties and mechanical flexibility .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various thiophene derivatives, including this compound. The results indicated that compounds with specific substitutions on the thiophene rings exhibited superior antibacterial activity. For instance, derivatives with hydroxyl or methoxy groups showed higher efficacy against Bacillus subtilis compared to their unsubstituted counterparts .

CompoundStructureAntibacterial Activity (%)
AStructure A62.0
BStructure B78.3
CStructure C40.0

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, several thiophene derivatives were tested for their ability to inhibit lipid peroxidation. The results demonstrated that certain structural modifications significantly enhanced antioxidant capacity, suggesting that this compound could be optimized for better performance in therapeutic applications .

CompoundInhibition Rate (%)Method Used
D62.0ABTS
E55.0DPPH
F70.0TBARS

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The thiophene rings and urea functionalities can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring but lacks the urea and acetamide functionalities.

    N-(2-(thiophen-2-yl)ureido)benzamide: Contains a similar urea linkage but with different aromatic substituents.

    4-(thiophen-3-yl)phenylacetic acid: A precursor in the synthesis of the target compound, featuring the thiophene and phenylacetic acid moieties.

Uniqueness

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is unique due to its combination of thiophene rings, urea, and acetamide functionalities

Biological Activity

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, which include thiophene rings, urea, and acetamide functionalities. This compound has garnered attention in scientific research due to its potential biological activities, which are explored in various studies.

Structural Overview

The compound's molecular formula is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. The presence of thiophene rings enhances its aromatic properties and electron density, making it a valuable candidate for biological interactions and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene rings and urea functionalities can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various cellular processes such as:

  • Enzyme activity modulation
  • Receptor binding
  • Cellular signaling pathways

These interactions may lead to therapeutic effects, making the compound a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have shown potent activity against various cancer cell lines. A detailed study demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity. Research indicates that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound was shown to have an MIC (Minimum Inhibitory Concentration) value of 2.0 µM against Micrococcus luteus, indicating strong antibacterial activity .

Case Studies

  • Study on Apoptosis Induction : A study conducted on a series of thiophene-based compounds, including this compound, revealed that these compounds effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of thiophene derivatives, researchers found that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that the compound could serve as a lead structure for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells (MCF-7 line).
AntimicrobialEffective against Micrococcus luteus (MIC = 2.0 µM).
Enzyme ModulationPotential modulation of enzyme activity via receptor binding.

Q & A

Q. Example Reaction Table

StepReagents/ConditionsMonitoringPurificationYield
AzidationNaN₃, toluene:H₂O (8:2), refluxTLC (hexane:EtOAc 9:1)Crystallization (ethanol)68–91%

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • Melting Point : Determine consistency with literature values (e.g., analogues in 251–315°C range) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm). Compare splitting patterns to analogues .
    • IR : Confirm ureido (N-H stretch ~3300 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

How can computational chemistry approaches predict the biological activity of this compound?

Advanced Research Question
Density Functional Theory (DFT) :

  • Calculate electron density distribution and local kinetic energy to predict reactivity (e.g., Colle-Salvetti correlation-energy model) .
  • Compare HOMO/LUMO gaps with known EGFR inhibitors to assess binding potential .

Q. Molecular Docking :

  • Use AutoDock Vina or Schrödinger to simulate interactions with EGFR (PDB: 4TW). Focus on hydrogen bonding with residues like Lys745 and hydrophobic contacts with thiophene rings .
  • Validate docking scores (e.g., ≤14.8 nM IC₅₀ for EGFR mutants) against experimental data .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Solvent Effects : Re-run DFT/docking with explicit solvent models (e.g., water) to account for solvation .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore flexible binding modes missed in rigid docking .
  • Experimental Cross-Validation : Synthesize derivatives with modified thiophene substituents and test EGFR inhibition (e.g., IC₅₀ assays) .

Q. Example Data Conflict Resolution

CompoundPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Resolution Strategy
8b8.214.8MD simulations revealed solvent-exposed conformations

What crystallographic techniques determine the crystal structure of this compound?

Advanced Research Question

  • Data Collection : Use Mo/Kα X-ray sources (λ = 0.71073 Å) on single crystals grown via vapor diffusion .
  • Refinement : Apply SHELXL for structure solution. Key parameters:
    • R-factor : Aim for <5% via iterative cycles.
    • Disorder Modeling : Address thiophene ring disorder using PART instructions .
  • Validation : Check CIF files with PLATON to ensure geometric accuracy .

How to design SAR studies for EGFR inhibition by modifying this compound?

Advanced Research Question

  • Core Modifications :
    • Replace thiophene with pyridine to alter π-π stacking .
    • Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance H-bonding .
  • Activity Testing :
    • In vitro Assays : Measure IC₅₀ against wild-type and mutant EGFR (L858R/T790M) .
    • Molecular Interactions : Generate 2D interaction maps (e.g., PyMOL) to correlate substituent changes with binding affinity .

Q. Example SAR Table

DerivativeSubstituentEGFR IC₅₀ (nM)Key Interactions
8b3-Fluorophenyl14.8H-bond with Met793
9Acrylamide22.3Covalent binding to Cys797

How to address low reproducibility in synthetic yields for this compound?

Advanced Research Question

  • Optimization Parameters :
    • Temperature Control : Ensure reflux stability (±2°C) to avoid side reactions .
    • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to improve efficiency .
  • Scale-Up Challenges :
    • Use flow chemistry for azide intermediates to enhance safety and yield .

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